3-(3-(Dimethylamino)propyl)indole hydrochloride
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Overview
Description
3-(3-(Dimethylamino)propyl)indole hydrochloride is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 3-(3-(Dimethylamino)propyl)indole hydrochloride typically involves the reaction of indole with 3-(dimethylamino)propyl chloride in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as methanol or ethanol. The resulting product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
3-(3-(Dimethylamino)propyl)indole hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or acetonitrile. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(3-(Dimethylamino)propyl)indole hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives, which are important in the development of new pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its stable chemical structure and reactivity.
Mechanism of Action
The mechanism of action of 3-(3-(Dimethylamino)propyl)indole hydrochloride involves its interaction with specific molecular targets and pathways. For example, in cancer research, it has been shown to inhibit the activity of certain enzymes involved in cell proliferation, leading to apoptosis (programmed cell death) in cancer cells . The compound’s ability to bind to multiple receptors and enzymes makes it a versatile tool in biochemical studies.
Comparison with Similar Compounds
3-(3-(Dimethylamino)propyl)indole hydrochloride can be compared with other similar compounds, such as:
3-(3-(Dimethylamino)propionyl)indole: This compound has a similar structure but with a propionyl group instead of a propyl group, leading to different chemical and biological properties.
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride: This compound is used as a coupling agent in peptide synthesis and has different applications compared to this compound.
The uniqueness of this compound lies in its specific chemical structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities.
Properties
CAS No. |
73816-45-2 |
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Molecular Formula |
C13H19ClN2 |
Molecular Weight |
238.75 g/mol |
IUPAC Name |
3-(1H-indol-3-yl)propyl-dimethylazanium;chloride |
InChI |
InChI=1S/C13H18N2.ClH/c1-15(2)9-5-6-11-10-14-13-8-4-3-7-12(11)13;/h3-4,7-8,10,14H,5-6,9H2,1-2H3;1H |
InChI Key |
FDLQBTYBSCJFGD-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+](C)CCCC1=CNC2=CC=CC=C21.[Cl-] |
Origin of Product |
United States |
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